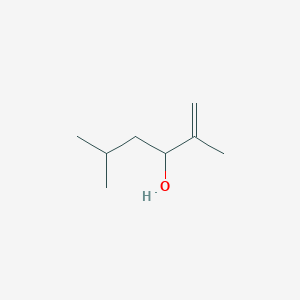

2,5-Dimethylhex-1-en-3-ol

Description

Properties

CAS No. |

77722-56-6 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,5-dimethylhex-1-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h6,8-9H,3,5H2,1-2,4H3 |

InChI Key |

HKYNMDHHMMRJGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Meyer-Schuster and Claisen Rearrangements

Meyer-Schuster Rearrangement of 3,3-Dimethylhex-5-en-2-One

The Meyer-Schuster rearrangement serves as a pivotal step in constructing the allylic alcohol framework of 2,5-dimethylhex-1-en-3-ol. As detailed in patent WO2014115172A1, 3,3-dimethylhex-5-en-2-one undergoes rearrangement with lithiated ethoxyacetylene at -78°C under argon, followed by quenching with saturated ammonium chloride. This step yields l-ethoxy-3,4,4-trimethyl-hept-6-en-1-yn-3-ol as an intermediate, which is subsequently treated with a Lewis acid (e.g., BF3·OEt2) to facilitate propargyl alcohol rearrangement. Reduction of the resulting α,β-unsaturated carbonyl compound (e.g., using NaBH4) generates (2E,Z)-3,4,4-trimethylhepta-2,6-dien-1-ol, a precursor for downstream modifications.

Reaction Conditions and Yield

Claisen Rearrangement and Functionalization

The Claisen rearrangement further elaborates the carbon backbone. Treatment of (2E,Z)-3,4,4-trimethylhepta-2,6-dien-1-ol with alkyl vinyl ether (e.g., ethyl vinyl ether) and mercury(II) acetate induces-sigmatropic rearrangement, forming a γ,δ-unsaturated carbonyl compound. Subsequent reduction (e.g., catalytic hydrogenation) yields 3,4,4-trimethyl-3-vinyl-hept-6-en-1-ol, which undergoes esterification with chiral acids (e.g., (R)- or (S)-Mosher’s acid) to enable diastereomer separation. Hydrolysis and acetylation finalize the enantiomerically pure product, though these steps may be adapted to isolate this compound by altering the reduction and protection strategies.

Catalytic Dimerization of Isobutene Followed by Hydroboration-Oxidation

H2S-Promoted Dimerization

A scalable route involves the gas-phase dimerization of isobutene (2-methylpropene) co-fed with hydrogen sulfide (H2S) at 375°C and 2.5 atm, achieving a 49% yield of 2,5-dimethyl-1-hexene. H2S acts as a radical initiator, facilitating terminal C–H bond activation in isobutene to form 2,5-dimethylhexene isomers via a radical chain mechanism. The optimal iso-C4/H2S molar ratio of 2:1 maximizes selectivity for the 1-hexene isomer, which is critical for subsequent hydroxylation.

Dimerization Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 375°C | Maximizes 2,5-DMH formation |

| Pressure | 2.5 atm | Enhances radical stability |

| iso-C4/H2S Ratio | 2:1 | Balances initiation/chain transfer |

Hydroboration-Oxidation of 2,5-Dimethyl-1-Hexene

The terminal alkene 2,5-dimethyl-1-hexene undergoes hydroboration-oxidation to introduce the hydroxyl group at C3. Borane (BH3) adds anti-Markovnikov to the double bond, followed by oxidation with H2O2/NaOH to yield this compound. This two-step process typically achieves >80% conversion under mild conditions (0°C to RT, 1–2 h).

Functionalization Efficiency

| Step | Conditions | Yield |

|---|---|---|

| Hydroboration | BH3·THF, 0°C, 1 h | 85–90% |

| Oxidation | H2O2, NaOH, RT, 1 h | 95% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Rearrangement Route : Offers precise stereocontrol but involves multiple steps (4–6 steps), leading to cumulative yield losses. Suitable for small-scale enantioselective synthesis.

- Dimerization-Functionalization : Higher scalability due to gas-phase catalysis and straightforward hydroboration. Achieves 39–42% overall yield from isobutene.

Scientific Research Applications

2,5-Dimethylhex-1-en-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic effects.

Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylhex-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from its functional groups and molecular features:

Functional Group Analysis

- 2,5-Dimethylhex-1-en-3-ol : Contains an alcohol (-OH) and an alkene (C=C) group. The tertiary alcohol and α,β-unsaturated system may confer unique reactivity (e.g., acid-catalyzed dehydration or hydrogenation) .

- 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one (): A cyclic ketone with a methoxy group. Its conjugated carbonyl system and ether substituent contrast sharply with the target compound’s alcohol-alkene motif, leading to divergent reactivity (e.g., nucleophilic addition vs. acid-base reactions) .

- 5-(2-Dimethylaminoethyl)-11-(2-nitro-2-propyl)-dihydroazepine (): A nitrogen-containing heterocycle with nitro and dimethylaminoethyl groups. Its complex aromatic system and amine functionality differ entirely from the target’s aliphatic unsaturated alcohol structure, implying distinct applications (e.g., pharmaceuticals vs. solvents) .

Hypothetical Comparison with Isomers and Analogs

2,5-Dimethylhexan-3-ol (saturated analog):

- Lacks the C=C bond, likely resulting in a higher boiling point due to increased van der Waals interactions.

- Reduced reactivity toward electrophilic addition (e.g., bromination).

2,5-Dimethylhex-2-en-3-ol (double bond isomer): Conjugated enol structure might stabilize the molecule via resonance, altering acidity and oxidation susceptibility.

Research Findings and Limitations

The provided evidence lacks direct experimental comparisons (e.g., boiling points, reaction kinetics) between this compound and its analogs. For instance:

- and focus on unrelated compounds (cyclic ketones and heterocyclic amines), limiting functional group-based parallels .

- provides foundational data for the target compound but omits comparative studies .

Future studies should prioritize synthesizing and characterizing isomers (e.g., double bond position variants) or saturated analogs to elucidate structure-property relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethylhex-1-en-3-ol, and how can reaction conditions be optimized for yield?

- Methodology : Begin with acid-catalyzed condensation of aldehyde and epoxide precursors under inert atmospheres (e.g., nitrogen). Stannic chloride (SnCl₄) is effective for similar tertiary alcohol syntheses, as demonstrated in the preparation of 2,4-dimethyl-1,3-dioxolane . Fractional distillation (97–100°C under nitrogen) is critical for purification. Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios (e.g., 1:1 aldehyde-to-epoxide) to minimize side products.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Use -NMR and -NMR to identify functional groups (e.g., hydroxyl, alkene protons) and stereochemistry. For example, -NMR peaks between δ 1.5–2.2 ppm may indicate methyl groups adjacent to the alkene, while hydroxyl protons appear as broad singlets (~δ 3.9 ppm) . Cross-reference with NIST spectral databases to validate assignments .

Q. How can researchers evaluate the compound’s stability under varying environmental conditions?

- Methodology : Perform accelerated aging studies by exposing the compound to controlled humidity, temperature, and light. Use GC-MS or HPLC to quantify degradation products. For surface-mediated oxidation, simulate indoor environments (e.g., silica or painted surfaces) and analyze reactivity using microspectroscopic imaging .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in cycloaddition reactions (e.g., Diels-Alder)?

- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., chiral ligands) and separate using chiral HPLC. Compare reaction rates and regioselectivity with dienophiles (e.g., maleic anhydride). Kinetic studies under inert conditions (argon) can isolate steric and electronic effects .

Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., boiling points, partition coefficients)?

- Methodology : Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert gas). Validate boiling points via fractional distillation and compare with NIST’s thermophysical data . For logP discrepancies, use shake-flask assays with octanol/water partitioning and validate via computational models (e.g., COSMO-RS).

Q. How does this compound interact with indoor surfaces, and what are the implications for environmental persistence?

- Methodology : Apply atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to study adsorption on materials like drywall or PVC. Expose surfaces to ozone or NOx and quantify reaction products (e.g., carbonyls) via FTIR or XPS .

Q. What strategies enhance enantiomeric purity during large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.